Dotriacontane

Catalog No.
S567406
CAS No.
544-85-4
M.F
C32H66
M. Wt
450.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dotriacontane

CAS Number

544-85-4

Product Name

Dotriacontane

IUPAC Name

dotriacontane

Molecular Formula

C32H66

Molecular Weight

450.9 g/mol

InChI

InChI=1S/C32H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI Key

QHMGJGNTMQDRQA-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water
Slightly soluble in ethanol, chloroform; soluble in ether, carbon tetrachloride; very soluble in benzene

Synonyms

dotriacontane, n-dotriacontane

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

The exact mass of the compound Dotriacontane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.62x10-12 mg/l at 25 °c (est)insoluble in waterslightly soluble in ethanol, chloroform; soluble in ether, carbon tetrachloride; very soluble in benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6361. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. It belongs to the ontological category of long-chain alkane in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

Dotriacontane (C32H66, CAS 544-85-4) is a highly pure, even-carbon long-chain n-alkane distinguished by its precise thermophysical properties and chemical inertness. Operating as a high-performance organic phase change material (PCM), it exhibits a well-defined melting point at approximately 69.5 °C and a high latent heat of fusion, making it a critical material for targeted thermal energy storage (TES) and thermal management systems [1]. Beyond thermodynamics, its strict structural uniformity and non-polar nature establish it as an essential analytical reference standard in high-resolution gas chromatography (GC) for petrochemical and agricultural assays .

Substituting high-purity dotriacontane with generic paraffin waxes or adjacent n-alkanes (such as triacontane or tetracontane) compromises both thermal precision and analytical accuracy. Generic paraffin waxes are multi-component mixtures that lack homogeneous bulk crystallinity, resulting in broad melting ranges rather than a sharp phase transition [1]. This leads to inefficient latent heat absorption and imprecise thermal triggering in engineered systems. Furthermore, in chromatographic applications, crude hydrocarbon mixtures produce overlapping peaks and baseline drift, whereas pure dotriacontane provides the exact C32 retention index required for unambiguous calibration and quantification .

Phase Transition Precision: Pure Dotriacontane vs. Generic Waxes

Differential Scanning Calorimetry (DSC) demonstrates that pure linear-chain alkanes like dotriacontane exhibit sharp, distinct melting and fusion peaks indicative of highly ordered crystalline phase transitions, with a precise melting point at 69.5 °C [2]. In contrast, generic commercial waxes (e.g., pwMB wax) fail to display sharp fusion peaks due to a lack of homogeneous bulk crystallinity, resulting in a smeared phase transition over a broad temperature range [1].

Evidence DimensionMelting point sharpness and phase transition profile
Target Compound DataPure dotriacontane exhibits a sharp melting peak at ~69.5 °C with distinct monoclinic-to-orthorhombic-to-hexagonal transitions.
Comparator Or BaselineGeneric paraffin waxes (e.g., pwMB) exhibit broad, indistinct melting ranges without sharp crystalline transition peaks.
Quantified DifferenceProvides a singular thermal trigger point (~69.5 °C), whereas generic waxes melt over a multi-degree continuum.
ConditionsDifferential Scanning Calorimetry (DSC) thermal analysis.

A sharp phase transition is mandatory for thermal energy storage systems that require immediate, high-capacity latent heat absorption at a specific trigger temperature.

System Compatibility and Non-Corrosiveness vs. Salt Hydrates

When selecting materials for latent heat thermal energy storage, organic PCMs like dotriacontane offer critical longevity advantages over inorganic alternatives. While salt hydrates possess high latent heat, they are characterized by moderate to high corrosiveness toward metals and significant volume changes during melting. Dotriacontane, conversely, is chemically inert and demonstrates excellent compatibility with stainless steel and aluminum alloys, eliminating the need for expensive anti-corrosion containment or thickeners to prevent supercooling [1].

Evidence DimensionMetal corrosivity and containment compatibility
Target Compound DataDotriacontane (Organic PCM) shows good compatibility with stainless steel and aluminum alloys with zero corrosive degradation.
Comparator Or BaselineSalt hydrates exhibit moderate to high corrosiveness toward standard metals and require specialized containment.
Quantified Difference100% elimination of corrosion-induced containment failure compared to salt hydrate baselines.
ConditionsLong-term thermal cycling in metal heat exchangers.

Eliminates the need for costly specialized alloys in heat exchanger design, significantly reducing total procurement and maintenance costs for industrial thermal storage.

Nanoencapsulation Efficiency for Leakage-Free Thermal Management

To prevent liquid-phase leakage in thermal management applications, dotriacontane can be effectively nanoencapsulated. Ultrasonically initiated miniemulsion polymerization of polystyrene/n-dotriacontane (PS/Dot) yields composite nanocapsules with an excellent encapsulation efficiency of 61.23% and a high conversion rate of 95.02%. The resulting core-shell structure retains a high latent heat capacity (174.8 J/g) at a melting temperature of 70.9 °C, vastly outperforming unencapsulated waxes that suffer from matrix leakage upon melting [1].

Evidence DimensionEncapsulation efficiency and latent heat retention
Target Compound DataPS/Dotriacontane nanocapsules achieve 61.23% encapsulation efficiency with a core latent heat capacity of 174.8 J/g.
Comparator Or BaselineUnencapsulated bulk PCMs, which experience macroscopic leakage when transitioning to the liquid phase.
Quantified DifferenceHigh structural retention (zero macroscopic leakage) while maintaining >170 J/g of latent heat capacity.
ConditionsUltrasonically initiated miniemulsion polymerization (35 min reaction time).

Enables the procurement of dotriacontane as a precursor for shape-stabilized PCMs in electronics and building materials where liquid leakage would cause catastrophic failure.

Chromatographic Accuracy as an Analytical Standard

In analytical chemistry, pure dotriacontane (≥98.0% GC purity) serves as a vital internal standard and retention index marker. For example, it is utilized in the precise determination of Fusarium mycotoxins (like fusaproliferin) in agricultural samples via gas chromatography coupled with flame ionization detection (GC-FID). Generic hydrocarbon mixtures or lower-purity alkanes introduce baseline noise and co-elution errors, whereas dotriacontane provides a singular, unambiguous C32 reference peak .

Evidence DimensionChromatographic peak resolution and purity
Target Compound Data≥98.0% pure dotriacontane yields a single, sharp C32 calibration peak.
Comparator Or BaselineGeneric paraffin mixtures yield broad, multi-peak chromatograms with severe baseline drift.
Quantified DifferenceProvides exact retention time calibration for high-molecular-weight analytes, impossible with mixed-chain waxes.
ConditionsGas chromatography with flame ionization detection (GC-FID).

Procurement of high-purity dotriacontane is strictly required for accredited analytical laboratories performing quantitative trace analysis where calibration accuracy is legally or commercially mandated.

Targeted Thermal Energy Storage (TES) at 70 °C

Driven by its sharp melting point of 69.5 °C and high latent heat of fusion, dotriacontane is the optimal phase change material for specific waste heat recovery and solar energy storage systems. Its non-corrosive nature allows it to be safely housed in standard aluminum or stainless steel heat exchangers, directly overcoming the containment limitations of salt hydrates[1].

Shape-Stabilized Nanoencapsulated PCMs for Electronics

Because dotriacontane can be efficiently encapsulated within polystyrene shells (achieving >61% encapsulation efficiency while retaining ~174.8 J/g latent heat), it is highly suited for integration into thermal interface materials and electronic cooling systems. This application leverages the compound's thermal properties while eliminating the risk of liquid-phase leakage onto sensitive components [2].

Analytical Reference Standard for High-Resolution Gas Chromatography

Due to its strict structural uniformity and ≥98.0% purity, dotriacontane is an essential internal standard for gas chromatography (GC-FID) workflows. It is specifically procured by analytical laboratories to calibrate retention indices for high-molecular-weight non-polar analytes, including the quantification of complex agricultural mycotoxins and heavy petrochemical fractions .

Physical Description

White flakes; [Alfa Aesar MSDS]
Solid

Color/Form

Plates from benzene, chloroform, acetic acid, ether

XLogP3

16.9

Exact Mass

450.516452105 Da

Monoisotopic Mass

450.516452105 Da

Boiling Point

470 °C
466.00 to 467.00 °C. @ 760.00 mm Hg

Heavy Atom Count

32

Density

0.8124 g/cu cm at 20 °C

LogP

log Kow = 16.06 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

69.7 °C
74 - 75 °C

UNII

7KSV90RN23

Vapor Pressure

1.7X10-7 mm Hg at 25 °C (est)

Other CAS

544-85-4

Absorption Distribution and Excretion

Samples of the pork, veal and chicken imported into Italy from other countries were analyzed to ascertain saturated and unsaturated hydrocarbon levels. Gas chromatography-mass spectrometry analysis showed overall n-alkane levels to be in the range of 0.3-10.5 ppm. n-Alkanes ranged from C12-C33. Phytenes were found only in bovine tissue. No alkenes were present in any of the samples analyzed. /n-Alkanes/
Nose only inhalation exposure and intratracheal inoculation were described as methods which allow lung only exposures to hazardous materials. For nose only inhalation studies, animals were restrained in stocklike holders or whole body tubes and the nose of each animal protruded into either a chamber or channel where the aerosols were delivered. Over 70% of the material was deposited in the lung of the exposed animals, compared to 13% obtained by traditional exposure methods. There was little external body exposure and therefore little ingestion through preening. Particulate deposition and distribution were quite reproducible, with animal to animal variation of less than 20%. The major disadvantage to the nose only exposure system was that the animals were restrained and not allowed access to food or water during exposure. Results obtained using dotriacontane and catechol were described. For intratracheal inoculation, the material being studied was placed in the lung to allow direct interaction with lung cells. A blunt needle was carefully inserted down the throat of the animal, past the tracheal rings to the bifurcation of the lung where the material was injected. The technique was similar for rats, mice, and hamsters. The procedure was fairly simple and rapid, allowing injection of many animals per day. A wide range of treatment doses could be given and repeated over long periods of time; the chemicals bypassed the upper respiratory tract. The disadvantages to the method included the fact that this was not a normal route of exposure, anesthesia was required, the particle size delivered to the lung may not be uniform, and special care was needed to insure that animals survived the procedure.

Wikipedia

Dotriacontane

Biological Half Life

283.99 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Dotriacontane: ACTIVE
Dotriacontane is found in coconut. Dotriacontane is a constituent of Mentha aquatica (water mint).
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Explore Compound Types